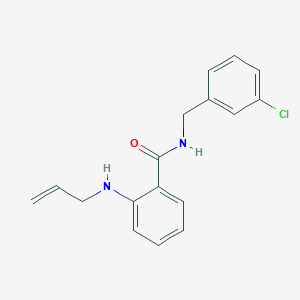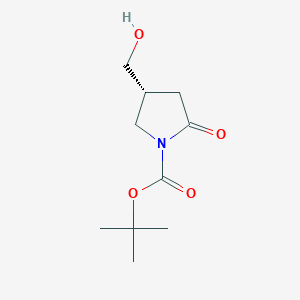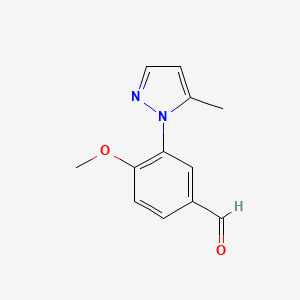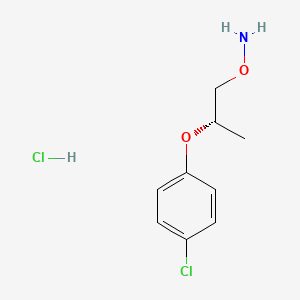![molecular formula C12H11N3S B13087219 2-Methyl-6-(p-tolyl)imidazo[2,1-b][1,3,4]thiadiazole](/img/structure/B13087219.png)
2-Methyl-6-(p-tolyl)imidazo[2,1-b][1,3,4]thiadiazole
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Methyl-6-(p-tolyl)imidazo[2,1-b][1,3,4]thiadiazole is a heterocyclic compound that belongs to the class of imidazo[2,1-b][1,3,4]thiadiazoles. These compounds are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications .
Méthodes De Préparation
The synthesis of 2-Methyl-6-(p-tolyl)imidazo[2,1-b][1,3,4]thiadiazole typically involves the reaction of appropriate hydrazonoyl halide derivatives with methyl-2-(1-(3-methyl-6-(p-tolyl)imidazo[2,1-b]thiazol-2-yl)ethylidene)hydrazine-1-carbodithioate . The reaction conditions often include the use of solvents such as ethanol or acetonitrile and may require heating to facilitate the reaction. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimization for yield and purity .
Analyse Des Réactions Chimiques
2-Methyl-6-(p-tolyl)imidazo[2,1-b][1,3,4]thiadiazole undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: It can undergo substitution reactions, particularly nucleophilic substitution, where halogen atoms are replaced by other nucleophiles.
Cyclization: The compound can participate in cyclization reactions to form more complex heterocyclic structures.
Applications De Recherche Scientifique
Mécanisme D'action
The mechanism of action of 2-Methyl-6-(p-tolyl)imidazo[2,1-b][1,3,4]thiadiazole involves its interaction with specific molecular targets, such as proteins and enzymes. For example, it has been shown to interact with the active site of the Glypican-3 protein (GPC-3), which is involved in the regulation of cell growth and differentiation . The compound’s ability to bind to these targets can lead to the inhibition of specific biological pathways, resulting in its observed biological effects .
Comparaison Avec Des Composés Similaires
2-Methyl-6-(p-tolyl)imidazo[2,1-b][1,3,4]thiadiazole can be compared with other similar compounds, such as:
6-Phenylimidazo[2,1-b][1,3,4]thiadiazole: This compound has a phenyl group instead of a p-tolyl group and exhibits similar biological activities.
2-(1-Methyl-1H-imidazol-2-yl)imidazo[2,1-b][1,3,4]thiadiazole: This derivative has been studied for its anti-tubercular activity.
Imidazo[2,1-b][1,3,4]thiadiazole-benzimidazole derivatives: These compounds have shown potent anti-tubercular and antimicrobial activities.
The uniqueness of this compound lies in its specific substitution pattern, which can influence its biological activity and chemical reactivity .
Propriétés
Formule moléculaire |
C12H11N3S |
|---|---|
Poids moléculaire |
229.30 g/mol |
Nom IUPAC |
2-methyl-6-(4-methylphenyl)imidazo[2,1-b][1,3,4]thiadiazole |
InChI |
InChI=1S/C12H11N3S/c1-8-3-5-10(6-4-8)11-7-15-12(13-11)16-9(2)14-15/h3-7H,1-2H3 |
Clé InChI |
QOLSAMOXFYESTQ-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC=C(C=C1)C2=CN3C(=N2)SC(=N3)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![[3-(2-Methylpropyl)-1H-pyrazol-4-yl]methanol](/img/structure/B13087138.png)
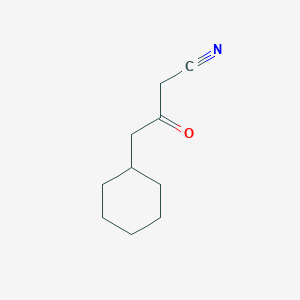
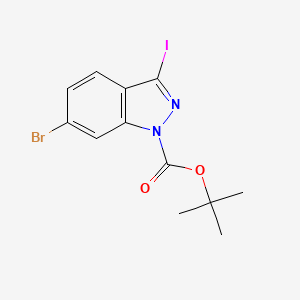

![2-[(ethylamino)methyl]-6,7-dimethoxyquinazolin-4(3H)-one hydrochloride](/img/structure/B13087162.png)
